Methyl 2-(3-bromobenzamido)-4-ethylthiazole-5-carboxylate
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Overview
Description
Methyl 2-(3-bromobenzamido)-4-ethylthiazole-5-carboxylate is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of Methyl 2-(3-bromobenzamido)-4-ethylthiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Bromobenzamido Group: The bromobenzamido group can be introduced through a nucleophilic substitution reaction, where a bromobenzoyl chloride reacts with an amine group on the thiazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Methyl 2-(3-bromobenzamido)-4-ethylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the ester group to an alcohol.
Substitution: The bromine atom in the bromobenzamido group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-(3-bromobenzamido)-4-ethylthiazole-5-carboxylate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds with potential biological activities.
Biology: It can be used in the study of enzyme inhibition, as thiazole derivatives are known to interact with various enzymes.
Medicine: The compound may have potential as a lead compound in drug discovery, particularly for the development of new antimicrobial or anticancer agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(3-bromobenzamido)-4-ethylthiazole-5-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromobenzamido group may also play a role in binding to specific sites on proteins or other biomolecules, leading to changes in their function.
Comparison with Similar Compounds
Methyl 2-(3-bromobenzamido)-4-ethylthiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 2-(3-bromobenzamido)-4-methylthiazole-5-carboxylate: This compound has a similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
Thiazole-5-carboxylic acid derivatives: These compounds have a similar thiazole ring structure but may have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique reactivity and potential biological activities.
Properties
IUPAC Name |
methyl 2-[(3-bromobenzoyl)amino]-4-ethyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3S/c1-3-10-11(13(19)20-2)21-14(16-10)17-12(18)8-5-4-6-9(15)7-8/h4-7H,3H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFKYAQJPZZQIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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